Methyl 2-(furan-3-yl)acetate
Overview
Description
Methyl 2-(furan-3-yl)acetate is an organic compound belonging to the furan family It is characterized by a furan ring substituted at the 3-position with a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(furan-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(furan-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(furan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 2-(furan-3-yl)ethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(furan-3-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of furan derivatives’ biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which methyl 2-(furan-3-yl)acetate exerts its effects is largely dependent on its chemical structure. The furan ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-(furan-2-yl)acetate: Similar structure but with the ester group at the 2-position of the furan ring.
Ethyl 2-(furan-3-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(thiophen-3-yl)acetate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: Methyl 2-(furan-3-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ester group on the furan ring can significantly impact the compound’s chemical properties and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-(furan-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIDUBGASVNQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489822 | |
Record name | Methyl (furan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62689-88-7 | |
Record name | Methyl (furan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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